![molecular formula C19H22N2O4S B4667075 3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4667075.png)
3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PFT-μ or PFTM, and it is a potent and selective inhibitor of the tumor suppressor protein p53.
Mechanism of Action
PFT-μ works by binding to the p53 protein and preventing its interaction with MDM2, a protein that promotes the degradation of p53. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
PFT-μ has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize cancer cells to chemotherapy and radiation therapy. PFT-μ has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PFT-μ is its selectivity for p53, making it a powerful tool for studying the role of p53 in cancer and other diseases. However, PFT-μ has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on PFT-μ. One area of interest is the development of more potent and selective p53 inhibitors based on the structure of PFT-μ. Another area of interest is the investigation of the anti-inflammatory effects of PFT-μ and its potential applications in the treatment of inflammatory diseases. Finally, the combination of PFT-μ with other cancer therapies, such as immunotherapy, is an area of active research.
Scientific Research Applications
PFT-μ has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the growth of cancer cells that have mutated or lost the function of the p53 tumor suppressor protein. PFT-μ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-(benzenesulfonamido)-3-methyl-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-12-15(19(22)20-13-16-6-5-11-25-16)9-10-18(14)21-26(23,24)17-7-3-2-4-8-17/h2-4,7-10,12,16,21H,5-6,11,13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDOVWMRVEYMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CCCO2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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